molecular formula C10H10 B165137 1-Methylindene CAS No. 767-59-9

1-Methylindene

Cat. No. B165137
CAS RN: 767-59-9
M. Wt: 130.19 g/mol
InChI Key: LRTOHSLOFCWHRF-UHFFFAOYSA-N
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Description

1-Methylindene is a chemical compound that is structurally related to indene, with a methyl group attached to the first carbon of the indene ring. While the provided papers do not directly discuss 1-Methylindene, they do provide insights into related compounds and methodologies that could be applied to the study and synthesis of 1-Methylindene.

Synthesis Analysis

The synthesis of compounds structurally similar to 1-Methylindene can be complex, involving multiple steps and reactions. For instance, the synthesis of 3,3'- or 2,3'-bis(indolyl)methanes using 1,3-dithiane as the methylene source is an example of a one-pot sequential reaction that demonstrates the efficiency and selectivity possible in such processes . Additionally, the synthesis of 1-methyleneindenes via palladium-catalyzed tandem reactions showcases a novel and efficient route that could potentially be adapted for the synthesis of 1-Methylindene .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Methylindene can be determined using various techniques such as gas electron diffraction (GED), NMR, and quantum chemical calculations. For example, the study of 1-methyl-1-silacyclohexane provides insights into the conformational preferences of methyl groups in cyclic structures, which could be relevant to understanding the molecular structure of 1-Methylindene .

Chemical Reactions Analysis

The reactivity of molecules related to 1-Methylindene can be inferred from studies on similar compounds. For instance, the aryne cyclization and Horner reaction sequence used to synthesize isoindolin-1-one derivatives indicates the potential pathways that could be explored for the chemical reactions of 1-Methylindene .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 1-Methylindene can be studied using methods like X-ray diffraction, which provides information on atomic and molecular structures, intermolecular distances, coordination numbers, and packing coefficients . Additionally, dielectric measurements can reveal details about secondary relaxations and molecular dynamics, as seen in the study of 1-methylindole .

Scientific Research Applications

Ethylene Inhibition in Horticulture

1-Methylindene, specifically in its form as 1-methylcyclopropene (1-MCP), is extensively used in horticulture for its ethylene inhibition properties. It delays ripening and senescence in various fruits and vegetables, thereby maintaining their quality. This application is especially prominent in apples, where 1-MCP's commercial use has been rapidly adopted worldwide. However, its use in other products is still being explored for potential commercial benefits (Watkins, 2006).

Effects on Fruits and Vegetables

1-MCP shows varying effects across different fruits and vegetables, influencing aspects like respiration, ethylene production, and color changes. The responses to 1-MCP are species-dependent, with some showing significant positive effects in terms of delaying ripening and maintaining quality (Blankenship & Dole, 2003).

Chemical Reactions and Synthesis

In the realm of chemical reactions, 1-methylindene undergoes various processes like decomposition, isomerization, and ring expansion. These reactions are significant in the study of chemical properties and synthesis methods (Lifshitz et al., 2004). Additionally, new routes for synthesizing 1-methylindenes have been explored, such as the palladium-catalyzed tandem reactions, highlighting its versatility in synthetic chemistry (Ye, Yang, & Wu, 2010).

Polymerization and Material Science

1-Methylindene also finds applications in material science, particularly in the polymerization process. Its polymerizability has been a subject of research, contributing to the development of materials with specific properties (Ohishi et al., 2015).

Gas Distribution in Storage Systems

In storage systems, particularly for fruits, the distribution and effectiveness of 1-MCP as a gas are important. Research has been conducted to understand how 1-MCP distributes in storage bins and is absorbed by fruits, which is crucial for optimizing storage conditions and extending shelf life (Ambaw et al., 2013).

Meta-Analysis in Fruit Ripening

Meta-analyses have been conducted to systematically understand the effects of 1-MCP on the ripening of climacteric fruits. These studies provide a comprehensive overview of how different conditions and fruit species respond to 1-MCP treatment, aiding in its effective application in agriculture (Zhang et al., 2020).

Safety And Hazards

1-Methylindene is considered toxic if swallowed or inhaled, and it can cause serious eye irritation. It is also toxic in contact with skin and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

1-methyl-1H-indene
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InChI

InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-8H,1H3
Source PubChem
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InChI Key

LRTOHSLOFCWHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10
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DSSTOX Substance ID

DTXSID50865464
Record name 1-Methyl-1H-indene
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Molecular Weight

130.19 g/mol
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Physical Description

Colorless liquid; [Chem Service MSDS]
Record name 1-Methyl-1H-indene
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Product Name

1-Methylindene

CAS RN

767-59-9, 29036-25-7
Record name 1-Methylindene
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Synthesis routes and methods

Procedure details

140 ml (0.35 mol) of a 2.5 M solution of n-butyllithium in toluene were added dropwise to a solution of 45.0 g of indene (0.35 mol) in 200 ml of THF at 0° C. in the course of 30 min in a 500 ml four-necked flask having a dropping funnel. After warming up to room temperature, the solution was stirred for a further hour. Thereafter, it was again cooled to 0° C., and 99.4 g (0.70 mol) of iodomethane were added dropwise in the course of 2 h. After warming up to room temperature, stirring was effected for a further 24 h. The solvents were distilled off on a rotary evaporator at a bath temperature of 40° C. and 100 mbar. The black residue was extracted by shaking three times with 200 ml of pentane each time. After concentration of the combined pentane fractions on a rotary evaporator, the crude product was fractionated over a 25 cm Vigreux column. 28.6 g (0.22 mol; 63% yield) of colorless methylindene were obtained under a vacuum from a diaphragm pump at 19 mbar and a top temperature of 71-73° C. The 1H-NMR spectrum shows an isomer mixture of 1- and 3-methylindene in the ratio of 1:1.
[Compound]
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solution
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45 g
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200 mL
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99.4 g
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Yield
63%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
466
Citations
JS Gillespie Jr, SP Acharya… - The Journal of Organic …, 1975 - ACS Publications
… 1-methylindene with potassium fert-butoxide and chloroform, and they doubted the stability of the indene. Others4-8 showed that 1-methylindene … ,6-dichloro-1-methylindene (6b) gave 3…
Number of citations: 13 pubs.acs.org
T Yang, DSN Parker, BB Dangi, RI Kaiser… - Physical Chemistry …, 2015 - pubs.rsc.org
The reactions of the p-tolyl radical with allene-d4 and methylacetylene-d4 as well as of the p-tolyl-d7 radical with methylacetylene-d1 and methylacetylene-d3 were carried out under …
Number of citations: 12 pubs.rsc.org
A Lifshitz, C Tamburu, A Suslensky… - The Journal of Physical …, 2004 - ACS Publications
… 1-methylindene → 3-methylindene is much higher than the rate constants for both 1-methylindene … → 3-methylindene isomerizations as 1-methylindene → 3-methylindene isomerization …
Number of citations: 19 pubs.acs.org
A Hussénius, O Matsson, G Bergson - Journal of the Chemical Society …, 1989 - pubs.rsc.org
… ) have been determined for the base-catalysed rearrangement of 1 -methylindene (1 ) and 1,3-… kies for the base-catalysed rearrangement of 1methylindene (1) to 3-methylindene (2).3 …
Number of citations: 7 pubs.rsc.org
O Matsson - Journal of the Chemical Society, Perkin Transactions 2, 1985 - pubs.rsc.org
… (kies) and rate constants in one kinetic experiment we have reported the primary deuterium kie and the secondary P-deuterium kie in the prototropic rearrangement of 1-methylindene (1…
Number of citations: 8 pubs.rsc.org
JH Tannous, A de Klerk - Energy & Fuels, 2020 - ACS Publications
… The intramolecular methyl migration by tautomerism of the two isomers of methylated indene, 1-methylindene and 3-methylindene, has been reported in several studies. (16−19) These …
Number of citations: 10 pubs.acs.org
M Miura, A Ikegami, M Nojima… - Journal of the …, 1983 - ACS Publications
Ozonolyses of 2, 3-disubstituted 1-methylindenes gave mixtures of the corresponding exo and endo ozonides. The structures of endo-1-methyl-3-phenylindene ozonide (3a) and exo-l-…
Number of citations: 25 pubs.acs.org
A Golan, M Ahmed, AM Mebel, RI Kaiser - … Chemistry Chemical Physics, 2013 - pubs.rsc.org
We studied the reaction of phenyl radicals (C6H5) with 1,3-butadiene (H2CCHCHCH2) exploiting a high temperature chemical reactor under combustion-like conditions (300 Torr, 873 K…
Number of citations: 47 pubs.rsc.org
TG Dekker, Johannes*, Martins, Frans JC … - South African Journal …, 1977 - journals.co.za
Sensitized sunlight irradiation of 1-methylindene (7> led exclusively to the formation of the cyclobutane type dimer 8. The head-to-head structure of 8 was unambiguously proved by the …
Number of citations: 1 journals.co.za
TL Gilchrist, CW Rees, D Tuddenham - Journal of the Chemical …, 1981 - pubs.rsc.org
The title compound (1) has been prepared form indan-1-one by Birch reduction and methylation followed by the introduction of a further double bond, enolisation of the ketone, and O-…
Number of citations: 19 pubs.rsc.org

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